molecular formula C6H18Sn2 B1337061 Hexamethylditin CAS No. 661-69-8

Hexamethylditin

Cat. No.: B1337061
CAS No.: 661-69-8
M. Wt: 327.63 g/mol
InChI Key: CCRMAATUKBYMPA-UHFFFAOYSA-N
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Description

Hexamethylditin, also known as HMDS, is a chemical compound with the formula (CH3)6Sn. It is an organotin compound, which is a type of organometallic compound containing tin-carbon bonds. It is a colorless liquid and is used in many industrial processes. It is also used in scientific research, as it can be used as a catalyst in various reactions. In

Mechanism of Action

Hexamethylditin, also known as Hexamethyldistannane, is a chemical compound with the formula (CH3)3SnSn(CH3)3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound is primarily used as a reagent in the preparation of aryl tin compounds . These compounds are often used in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds . The primary targets of this compound are therefore the halopyridines or phenols that it interacts with during these reactions .

Mode of Action

In Stille cross-coupling reactions, this compound interacts with its targets (halopyridines or phenols) to form new aryl tin compounds . This process involves the exchange of a halogen atom (from the halopyridine or phenol) with a tin atom from this compound . The resulting aryl tin compounds can then be used in further reactions to create a wide variety of complex organic molecules .

Result of Action

The primary result of this compound’s action is the formation of new aryl tin compounds . These compounds can be used in further reactions to synthesize a wide variety of complex organic molecules . The specific molecular and cellular effects of these reactions would depend on the exact compounds being synthesized and their subsequent applications.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the reaction temperature, the presence of a catalyst, and the solvent used . Additionally, this compound is known to be air-sensitive, which means its stability and reactivity can be affected by exposure to air .

Safety and Hazards

Hexamethylditin is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, drowsiness, or dizziness, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Hexamethylditin is used as a reagent in the preparation of aryl tin compounds, which are used in various chemical reactions . As such, its future directions are likely to be influenced by advancements in these areas.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Hexamethylditin involves the reaction of trimethyltin chloride with methylmagnesium bromide.", "Starting Materials": ["Trimethyltin chloride", "Methylmagnesium bromide"], "Reaction": [ "Addition of methylmagnesium bromide to trimethyltin chloride in anhydrous ether to form dimethyltin dichloride.", "Further addition of methylmagnesium bromide to dimethyltin dichloride to form tetramethyltin.", "Addition of methylmagnesium bromide to tetramethyltin to form hexamethylditin.", "The reaction mixture is then quenched with water and the organic layer is separated and washed with brine.", "The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain pure Hexamethylditin." ] }

661-69-8

Molecular Formula

C6H18Sn2

Molecular Weight

327.63 g/mol

InChI

InChI=1S/6CH3.2Sn/h6*1H3;;

InChI Key

CCRMAATUKBYMPA-UHFFFAOYSA-N

SMILES

C[Sn](C)C.C[Sn](C)C

Canonical SMILES

C[Sn](C)C.C[Sn](C)C

661-69-8

Pictograms

Flammable; Acute Toxic; Environmental Hazard

Origin of Product

United States
Customer
Q & A

A: Hexamethylditin has the molecular formula Sn₂(CH₃)₆ and a molecular weight of 327.54 g/mol. [, , ]

A: Various spectroscopic techniques have been used to characterize this compound, including: * NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide valuable information about the structure and bonding in this compound. Researchers have determined coupling constants, including the Sn¹¹⁷-Sn¹¹⁹ coupling constant in the molecule. [, ]* IR and Raman Spectroscopy: These techniques provide insights into the vibrational modes of this compound, helping to characterize its structure. []* Mass Spectrometry: Mass spectrometry is useful for determining the molecular weight and fragmentation patterns of this compound and its derivatives. This information aids in understanding its reactivity and decomposition pathways. [, ]

A: this compound is widely used as a reagent in organic synthesis, particularly in radical reactions and palladium-catalyzed cross-coupling reactions. [, , , , , , ]

A: this compound acts as a source of trimethyltin radicals (Me₃Sn•) upon irradiation with UV light or heating. These radicals can initiate various radical reactions, such as:* Cyclizations: Me₃Sn• can add to unsaturated bonds, generating carbon-centered radicals that can undergo cyclization to form cyclic compounds. This approach has been successfully applied in synthesizing various heterocycles. [, , ]* Additions to C=N bonds: this compound facilitates the addition of alkyl radicals to chiral N-acylhydrazones, providing a route to chiral amines. []* Cross-coupling reactions: this compound is a common reagent in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. [, ]

A: Reaction conditions, such as solvent, temperature, and the presence of additives like Lewis acids, can significantly influence the regio- and stereoselectivity of reactions involving this compound. [, , , ]

A: this compound is sensitive to air and moisture. It decomposes upon exposure to air, forming tin oxides. [] Therefore, it is typically handled and stored under an inert atmosphere.

A: Compatibility of this compound with various materials depends on the specific application and reaction conditions. For example, in semiconductor processing, it was found to etch GaAs surfaces during UV photochemical deposition, which is a crucial consideration for material selection. []

A: Computational techniques like density functional theory (DFT) have been used to:* Calculate thermochemical data: DFT calculations provide insights into the thermodynamic properties of this compound and its derivatives, including enthalpy of formation, entropy, and heat capacity. This data is useful for understanding reaction pathways and predicting product distributions. []* Elucidate reaction mechanisms: DFT calculations help to investigate the mechanisms of reactions involving this compound, identifying intermediates and transition states to understand the origin of regio- and stereoselectivity. [, ]

A: this compound has been explored as a precursor for the deposition of tin-containing thin films using techniques like plasma-enhanced chemical vapor deposition (PECVD). These films have potential applications as electrical and optical coatings. []

A: Yes, alternative tin reagents, such as tetramethyltin (TMT) and tetraethyltin (TET), are available for applications like the growth of tin oxide films. The choice of the optimal precursor depends on factors like volatility, reactivity, and the desired film properties. For instance, in hybrid molecular beam epitaxy (MBE) for BaSnO₃ growth, this compound proved to be more effective than TMT and TET due to its ability to form tin radicals. [, ]

ANone: this compound is toxic and requires careful handling. It is essential to consult the material safety data sheet (MSDS) and follow appropriate safety protocols.

A: this compound can release toxic organotin compounds into the environment. Proper waste management and disposal methods are crucial to minimize its environmental impact. []

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